[2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride
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Overview
Description
[2-(aminomethyl)-6-fluorospiro[33]heptan-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C9H17NOCl It is known for its unique spirocyclic structure, which includes a fluorine atom and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluorine atom: The fluorine atom is introduced using a fluorinating agent under controlled conditions.
Aminomethylation: The aminomethyl group is introduced through a reaction with a suitable amine.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
[2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(aminomethyl)-6-fluorospiro[33]heptan-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, leading to increased biological activity. The aminomethyl group can also play a role in modulating the compound’s activity by influencing its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol hydrochloride: This compound is similar in structure but lacks the fluorine atom.
[2-(aminomethyl)-6-chlorospiro[3.3]heptan-2-yl]methanol hydrochloride: This compound has a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride makes it unique compared to its analogs. Fluorine can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to target molecules.
Properties
CAS No. |
2715120-08-2 |
---|---|
Molecular Formula |
C9H17ClFNO |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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